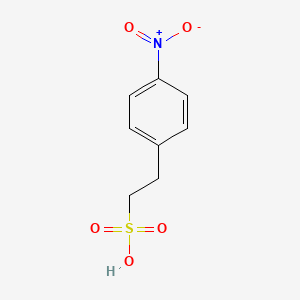

4-Nitrobenzeneethanesulfonic Acid

Description

4-Nitrobenzeneethanesulfonic acid (CAS 192775-41-0), also known as 2-(4-nitrophenyl)ethanesulfonic acid, is a sulfonic acid derivative featuring a nitro-substituted phenyl group linked to an ethanesulfonic acid chain. Its molecular formula is estimated as C₈H₉NO₅S, with a molecular weight of ~247 g/mol. This compound is notable as Naratriptan Impurity 20, highlighting its relevance in pharmaceutical quality control . The ethanesulfonic acid group contributes to strong acidity (pKa ~ -1 to -2) and high water solubility, while the nitro group imparts electron-withdrawing effects, influencing reactivity in substitution or reduction reactions.

Properties

Molecular Formula |

C8H9NO5S |

|---|---|

Molecular Weight |

231.23 g/mol |

IUPAC Name |

2-(4-nitrophenyl)ethanesulfonic acid |

InChI |

InChI=1S/C8H9NO5S/c10-9(11)8-3-1-7(2-4-8)5-6-15(12,13)14/h1-4H,5-6H2,(H,12,13,14) |

InChI Key |

ZXUUIASPKLVBEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCS(=O)(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)ethanesulfonic acid typically involves the nitration of phenylethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective nitration at the para position of the phenyl ring. The general reaction scheme is as follows:

Nitration Reaction: Phenylethanesulfonic acid is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, at a low temperature to form 2-(4-nitrophenyl)ethanesulfonic acid.

Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2-(4-nitrophenyl)ethanesulfonic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)ethanesulfonic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonate esters or amides.

Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.

Substitution: Alcohols or amines in the presence of acid catalysts.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-(4-aminophenyl)ethanesulfonic acid.

Substitution: Sulfonate esters or amides.

Oxidation: Quinones or other oxidized phenyl derivatives.

Scientific Research Applications

2-(4-nitrophenyl)ethanesulfonic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and amides.

Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)ethanesulfonic acid depends on the specific reaction or application. In reduction reactions, the nitro group is reduced to an amino group through a catalytic hydrogenation process. In substitution reactions, the sulfonic acid group acts as a leaving group, facilitating the formation of new chemical bonds. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 4-nitrobenzeneethanesulfonic acid and analogous sulfonic acid derivatives:

*Estimated based on structural similarity. †Synonyms include "o-Nitrochlorobenzene-p-sulfonic acid" .

Key Research Findings and Functional Differences

Acidity and Solubility

- The ethanesulfonic acid chain in the target compound enhances water solubility compared to simpler analogs like 4-nitrobenzenesulfonic acid. However, its longer alkyl chain reduces volatility and may lower melting points relative to methyl- or chloro-substituted derivatives .

- 4-Nitrobenzenesulfonic acid (CAS 138-42-1) has a pKa of ~-2, typical of aromatic sulfonic acids, making it a stronger acid than carboxylic acids (e.g., 4-nitrobenzoic acid, pKa ~1.7) .

Reactivity and Stability

- The chloro-nitro derivative (4-chloro-3-nitrobenzenesulfonic acid) exhibits dual reactivity: the chlorine atom can undergo nucleophilic substitution, while the nitro group directs electrophilic attacks. This contrasts with the target compound, where the ethanesulfonic acid group primarily acts as a strong electron-withdrawing group .

- Benzenemethanesulfonic acid 4-nitrophenyl ester (CAS 50534-57-1) is prone to hydrolysis under basic conditions, releasing 4-nitrophenol—a property exploited in enzyme activity assays. The target compound’s sulfonic acid group, in contrast, is stable under similar conditions .

Pharmaceutical Relevance

- As Naratriptan Impurity 20 , the target compound’s detection and quantification are critical in ensuring drug safety. Its structural complexity (ethanesulfonic acid chain) may influence pharmacokinetics compared to smaller impurities like 4-nitrobenzoic acid (CAS 62-23-7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.